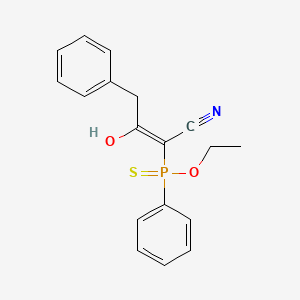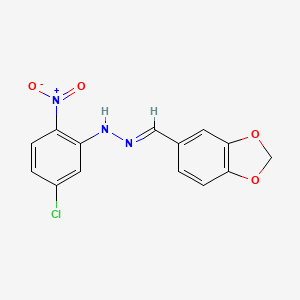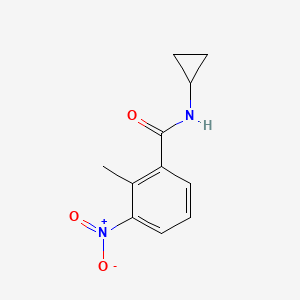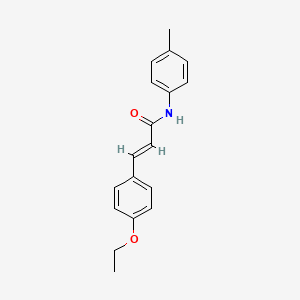![molecular formula C19H18O4 B5754504 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as Enoxolone, is a naturally occurring triterpenoid compound found in the roots of licorice plant (Glycyrrhiza glabra). It has been used in traditional medicine for its anti-inflammatory and anti-viral properties. In recent years, Enoxolone has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus (HIV). It also has anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been found to protect neurons from oxidative stress and has potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized easily from glycyrrhetinic acid. It has been extensively studied for its therapeutic potential and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is not very soluble in water and has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective properties and its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to improve its solubility and bioavailability for better effectiveness in vivo.
Métodos De Síntesis
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can be synthesized from glycyrrhetinic acid, which is extracted from the roots of licorice plant. The acid is then subjected to a series of chemical reactions such as esterification and oxidation to produce this compound.
Aplicaciones Científicas De Investigación
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-viral, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
Propiedades
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-13-10-19(20)23-18-11-15(8-9-16(13)18)22-12-14-6-4-5-7-17(14)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJORQXDDJILOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)





![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)


![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)